molecular formula C9H9BrO2 B1413803 2-(3-Bromo-4-methylphenoxy)acetaldehyde CAS No. 1857217-85-6

2-(3-Bromo-4-methylphenoxy)acetaldehyde

Cat. No.: B1413803
CAS No.: 1857217-85-6
M. Wt: 229.07 g/mol
InChI Key: XCAHDBYPGRIYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been described. This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. The structure of “2-(3-Bromo-4-methylphenoxy)acetaldehyde” would likely include a bromine atom attached to a benzene ring, which is further connected to an acetaldehyde group .

Scientific Research Applications

Synthesis and Antimicrobial Applications

2-(3-Bromo-4-methylphenoxy)acetaldehyde and its derivatives show promising applications in the synthesis of antimicrobial agents. The compound has been used as a precursor in the synthesis of newer Schiff bases and Thiazolidinone derivatives. These compounds have demonstrated significant antimicrobial activities, providing a basis for the development of new antimicrobial agents. The antimicrobial profile of these compounds was established through spectral studies, highlighting their potential in combating bacterial and fungal infections (Fuloria, Gupta, & Fuloria, 2014).

Biodegradation and Environmental Impact

The compound is involved in the anaerobic biodegradation process, where it is converted into phenol and acetate by certain anaerobic bacteria. This process highlights the compound's role in environmental biodegradation pathways and its potential impact on environmental health. The mechanism of this biotransformation process was elucidated through feeding experiments, offering insights into the environmental degradation of related compounds (Speranza, Mueller, Orlandi, Morelli, Manitto, & Schink, 2002).

Safety and Hazards

While specific safety and hazard data for “2-(3-Bromo-4-methylphenoxy)acetaldehyde” is not available, brominated compounds can be hazardous. They may cause skin and eye irritation, and may also cause respiratory irritation .

Properties

IUPAC Name

2-(3-bromo-4-methylphenoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAHDBYPGRIYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-4-methylphenoxy)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(3-Bromo-4-methylphenoxy)acetaldehyde
Reactant of Route 3
Reactant of Route 3
2-(3-Bromo-4-methylphenoxy)acetaldehyde
Reactant of Route 4
Reactant of Route 4
2-(3-Bromo-4-methylphenoxy)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(3-Bromo-4-methylphenoxy)acetaldehyde
Reactant of Route 6
Reactant of Route 6
2-(3-Bromo-4-methylphenoxy)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.